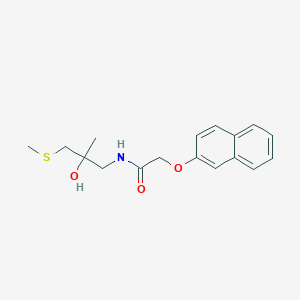
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(naphthalen-2-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(naphthalen-2-yloxy)acetamide, also known as OMTAD, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. OMTAD is a member of the class of compounds known as hydroxamic acids, which have been shown to possess a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Scientific Research Applications
Synthesis and Chemical Properties
Several studies have been conducted on the synthesis and characterization of acetamide derivatives, which include the chemical structure similar to "N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(naphthalen-2-yloxy)acetamide". For instance, the design and synthesis of novel acetamide derivatives have been explored for their potential applications in medicinal chemistry and materials science. These compounds are often synthesized through multi-step reactions involving acylation, alkylation, and sometimes catalytic processes to introduce specific functional groups or structural motifs that could enhance their biological or physical properties (Yang Jing, 2010).
Potential Biological Activities
Research has also been directed towards understanding the biological activities of acetamide derivatives. For example, compounds with structures incorporating the naphthalene moiety and acetamide linkages have been evaluated for their anti-angiogenic, anti-inflammatory, and anticancer activities. One study identified a potent inhibitor of aminopeptidase N, suggesting potential therapeutic applications in inhibiting angiogenesis, which is a critical process in cancer development and other diseases (Jiyong Lee et al., 2005).
Anticancer Screening
Amino acid derivatives incorporating naphthalene and acetamide structures have been synthesized and screened for their anti-HIV activities. This indicates the versatility of these compounds in drug discovery, highlighting their potential in developing treatments for viral infections (Nawar S. Hamad et al., 2010).
Molecular Interaction Studies
Further studies involve the exploration of molecular interactions, such as DNA binding properties, which are crucial for designing drugs with specific targets. Schiff base ligands derived from naphthalene and acetamide components have shown DNA binding activity, suggesting their potential in therapeutic applications requiring interaction with genetic material (Baris Kurt et al., 2020).
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-17(20,12-22-2)11-18-16(19)10-21-15-8-7-13-5-3-4-6-14(13)9-15/h3-9,20H,10-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLXTQFAMOSFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC2=CC=CC=C2C=C1)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(naphthalen-2-yloxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

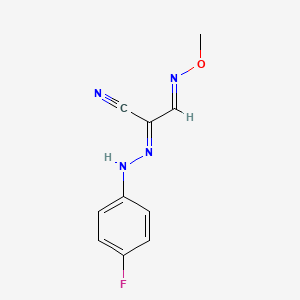
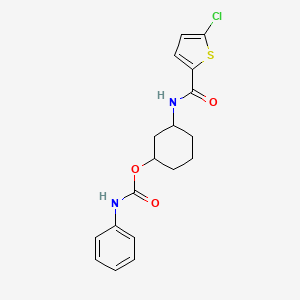
![6-(Tert-butyl)-3-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2888861.png)

![N-benzyl-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2888863.png)
![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2888866.png)
![2,5-dichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B2888867.png)
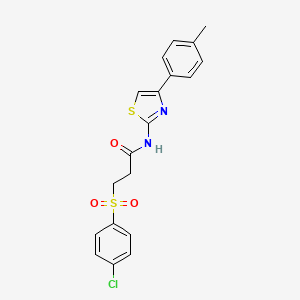
![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2888873.png)

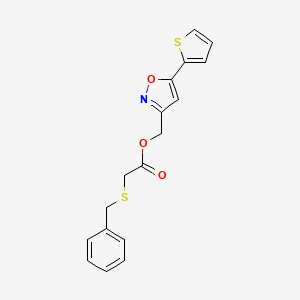
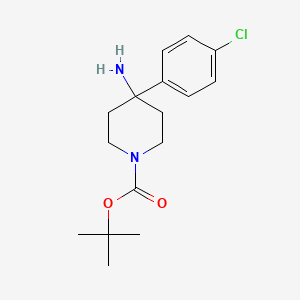
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2888880.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea](/img/structure/B2888881.png)